molecular formula C20H28O5 B1251493 Dipteryxic acid

Dipteryxic acid

Cat. No.: B1251493
M. Wt: 348.4 g/mol
InChI Key: YWQJKAJFLCNHPB-LXTJJRHQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipteryxic acid (C₂₀H₂₈O₅) is a cassane diterpene first isolated from the ethyl acetate-soluble extract of Dipteryx odorata (tonka bean) seeds . Structurally, it belongs to the cassane diterpenoid family, characterized by a fused tetracyclic framework with hydroxyl and carboxylic acid functional groups (Fig. 2, compound 5 in ) . Pharmacokinetic studies reveal favorable absorption, distribution, metabolism, and excretion (ADME) properties, including high intestinal absorption (79.6–100%) and Caco-2 permeability (1,089 cm/s) . Additionally, it exhibits low toxicity (MRTD ≤ 0.477 log(mg/kg/day)) and inhibits the CYP3A4 enzyme, a key player in drug metabolism .

Properties

Molecular Formula

C20H28O5

Molecular Weight

348.4 g/mol

IUPAC Name

(4R,4aR,6aS,7R,10aR,11aS,11bR)-10a-hydroxy-4,7,11b-trimethyl-9-oxo-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho[2,1-f][1]benzofuran-4-carboxylic acid

InChI

InChI=1S/C20H28O5/c1-11-12-5-6-15-18(2,7-4-8-19(15,3)17(22)23)14(12)10-20(24)13(11)9-16(21)25-20/h9,11-12,14-15,24H,4-8,10H2,1-3H3,(H,22,23)/t11-,12+,14+,15-,18-,19-,20-/m1/s1

InChI Key

YWQJKAJFLCNHPB-LXTJJRHQSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2CC[C@@H]3[C@@]([C@H]2C[C@@]4(C1=CC(=O)O4)O)(CCC[C@@]3(C)C(=O)O)C

Canonical SMILES

CC1C2CCC3C(C2CC4(C1=CC(=O)O4)O)(CCCC3(C)C(=O)O)C

Synonyms

dipteryxic acid

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

Table 1: ADME Properties of Dipteryxic Acid and Comparable Compounds

Compound Solubility (LogS) Caco-2 Permeability (cm/s) Intestinal Absorption (%) CYP Inhibition
This compound Moderate 1,089 79.6–100 CYP3A4
Vouacapenic acid High 1,454 100 CYP3A4
6,4'-Dihydroxy-3'-methoxyaurone Moderate 1,156 79.6–100 CYP1A2, CYP2C19, CYP3A4
Isoliquiritigenin Moderate Not reported 79.6–100 CYP1A2, CYP2C19, CYP2C9, CYP3A4
Sulfuretin Moderate 1,005 79.6–100 CYP1A2

Key Observations :

  • Vouacapenic acid outperforms this compound in Caco-2 permeability (1,454 vs. 1,089 cm/s), suggesting superior intestinal absorption .
  • 6,4'-Dihydroxy-3'-methoxyaurone exhibits broad CYP inhibition (CYP1A2, CYP2C19, CYP3A4), contrasting with this compound’s selective CYP3A4 inhibition .

Toxicity Profiles

Key Observations :

  • This compound, vouacapenic acid, and sulfuretin demonstrate low toxicity (MRTD ≤ 0.477), making them safer candidates for drug development .
  • 6,4'-Dihydroxy-3'-methoxyaurone and isoliquiritigenin exhibit high toxicity, limiting their therapeutic utility despite potent QR induction .

QR Induction :

  • This compound, isoliquiritigenin, 6,4'-dihydroxy-3'-methoxyaurone, and sulfuretin were isolated as QR-inducing agents, suggesting shared chemopreventive mechanisms . Quantitative QR activity data remains unreported, but their structural diversity (diterpenes, aurones, isoflavonoids) hints at multiple pathways for QR upregulation.

Antiviral Potential (SARS-CoV-2 Targets):

  • Comparatively, vouacapenic acid and 5-methoxyxanthocercin A show similar or superior ADME profiles, positioning them as viable candidates for antiviral research .

Q & A

Q. Advanced Research Focus

  • NMR Spectroscopy : Use 2D experiments (COSY, HSQC, HMBC) to assign proton and carbon signals, particularly for the α,β-unsaturated carbonyl moiety.
  • X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, noting challenges due to low crystallinity in polar solvents .
  • Comparative Analysis : Cross-reference spectral data with databases like SciFinder or Reaxys to validate novel findings against prior work .

How should researchers design dose-response experiments to assess this compound’s cytotoxicity in cancer models?

Q. Basic Research Focus

  • Cell Line Selection : Use panels (e.g., NCI-60) to capture tissue-specific responses.
  • Dose Range : Start with 0.1–100 µM, including positive controls (e.g., doxorubicin) and vehicle controls (DMSO ≤0.1%).
  • Endpoint Metrics : Combine MTT assays with apoptosis markers (Annexin V/PI) to differentiate cytostatic vs. cytotoxic effects .

What computational approaches are optimal for predicting this compound’s pharmacokinetics and toxicity?

Q. Advanced Research Focus

  • ADME-Tox Modeling : Use SwissADME or pkCSM to predict bioavailability, blood-brain barrier permeability, and hepatotoxicity.
  • Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., SARS-CoV-2 main protease) over 100 ns trajectories to validate docking results .
  • Limitations : Address false positives by cross-validating in silico predictions with in vitro CYP450 inhibition assays .

How can structural analogs of this compound be synthesized to enhance bioactivity while reducing toxicity?

Q. Advanced Research Focus

  • Scaffold Modification : Introduce electron-withdrawing groups at C-7 to stabilize the α,β-unsaturated system.
  • SAR Analysis : Test analogs in in vitro models (e.g., RAW 264.7 macrophages for anti-inflammatory activity) and compare IC50 values.
  • Toxicity Screening : Use zebrafish embryos for rapid hepatotoxicity and cardiotoxicity profiling .

What statistical methods are recommended for analyzing high-throughput screening data involving this compound?

Q. Basic Research Focus

  • Data Normalization : Apply Z-score normalization to account for plate-to-plate variability.
  • Hit Selection : Use a threshold of ≥3σ above negative controls.
  • Multivariate Analysis : Employ PCA to identify clusters of activity across compound libraries .

How should researchers address batch-to-batch variability in this compound isolates during preclinical studies?

Q. Advanced Research Focus

  • Quality Control : Implement LC-MS fingerprinting for each batch; reject batches with <95% purity.
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks.
  • Documentation : Adhere to FAIR data principles—publish batch-specific metadata in repositories like ChEMBL .

What strategies validate this compound’s mechanism of action in complex biological systems?

Q. Advanced Research Focus

  • Omics Integration : Pair RNA-seq with phosphoproteomics to map signaling pathways altered by treatment.
  • CRISPR Knockout : Validate target engagement using isogenic cell lines lacking putative targets (e.g., NF-κB).
  • In Vivo Corroboration : Use transgenic mouse models to confirm in vitro findings .

How can this compound’s environmental stability be assessed for ecological impact studies?

Q. Basic Research Focus

  • Photodegradation Assays : Exclude compounds to UV light (λ = 365 nm) and quantify degradation via HPLC.
  • Soil Microcosms : Incubate with soil microbiota for 30 days; monitor residues via UPLC-QTOF-MS.
  • Ecotoxicology : Test acute toxicity in Daphnia magna (LC50) and chronic effects in algal growth inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dipteryxic acid
Reactant of Route 2
Dipteryxic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.